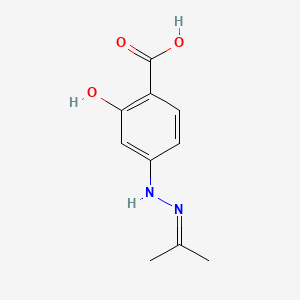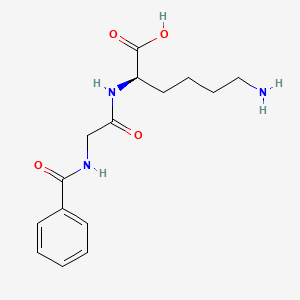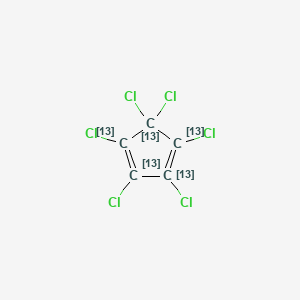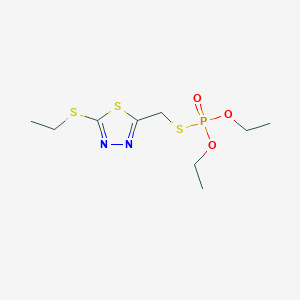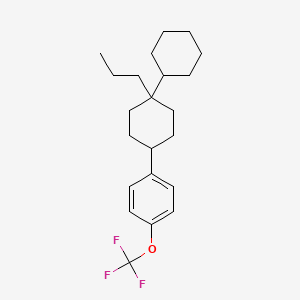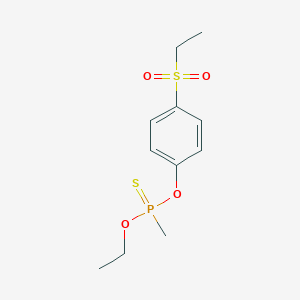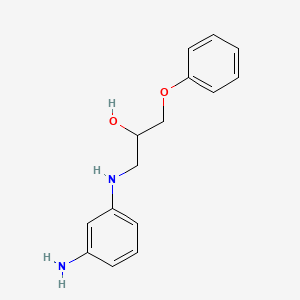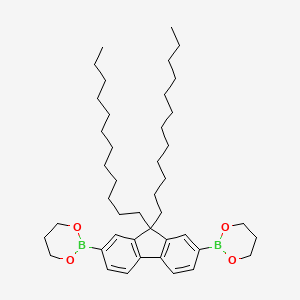
9,9-Didodecylfluorene-2,7-bis(trimethylene borate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) is an aryl boronate ester. This compound is known for its unique structure, which includes a fluorene core substituted with dodecyl groups and boronate ester functionalities. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Didodecylfluorene-2,7-bis(trimethylene borate) typically involves the reaction of 9,9-didodecylfluorene with boronic acid derivatives. One common method is the reaction of 9,9-didodecylfluorene with bis(trimethylene borate) under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the boronate ester groups.
Reduction: This reaction can affect the fluorene core.
Substitution: This reaction can occur at the boronate ester groups or the fluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the boronate ester groups can lead to the formation of boronic acids, while substitution reactions can introduce new functional groups to the fluorene core.
Aplicaciones Científicas De Investigación
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 9,9-Didodecylfluorene-2,7-bis(trimethylene borate) involves its interaction with various molecular targets and pathways. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The fluorene core provides a rigid and stable structure, contributing to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dioctylfluorene-2,7-bis(trimethylene borate): Similar structure but with octyl groups instead of dodecyl groups.
9,9-Diheptylfluorene-2,7-bis(trimethylene borate): Similar structure but with heptyl groups instead of dodecyl groups.
Uniqueness
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) is unique due to its longer dodecyl chains, which can influence its solubility, melting point, and overall chemical reactivity. These properties make it particularly useful in applications where longer alkyl chains are advantageous .
Propiedades
Número CAS |
480424-87-1 |
|---|---|
Fórmula molecular |
C43H68B2O4 |
Peso molecular |
670.6 g/mol |
Nombre IUPAC |
2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-didodecylfluoren-2-yl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C43H68B2O4/c1-3-5-7-9-11-13-15-17-19-21-29-43(30-22-20-18-16-14-12-10-8-6-4-2)41-35-37(44-46-31-23-32-47-44)25-27-39(41)40-28-26-38(36-42(40)43)45-48-33-24-34-49-45/h25-28,35-36H,3-24,29-34H2,1-2H3 |
Clave InChI |
UUBYUEHUVKVOBO-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C4)B5OCCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



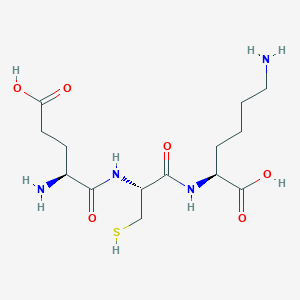
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
